Copper acetylacetonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Copper acetylacetonate can be synthesized by reacting copper(II) salts, such as copper(II) nitrate or copper(II) sulfate, with acetylacetone in the presence of a base like ammonia. The reaction typically involves dissolving the copper salt in water, adding acetylacetone, and then introducing ammonia to form the copper(II) acetylacetonate complex .

Industrial Production Methods

Industrial production of copper(II) 2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Copper acetylacetonate undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to copper(I) compounds under specific conditions.

Substitution: It can participate in ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands

Common Reagents and Conditions

Common reagents used in reactions with copper(II) 2,4-pentanedionate include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired outcome but often involve solvents like ethanol or acetone and controlled temperatures .

Major Products

Major products formed from reactions involving copper(II) 2,4-pentanedionate include copper(I) complexes, copper oxides, and various organometallic compounds .

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1. Huisgen-Click Reaction

Copper acetylacetonate has been effectively utilized as a catalyst for the Huisgen-click reaction, which is pivotal in synthesizing 1,2,3-triazoles. This reaction is notable for its efficiency and environmental friendliness, as it can be conducted in water at elevated temperatures (100 °C) without the need for organic solvents. The protocol demonstrates the compound's ability to facilitate reactions between organic azides and alkynes, showcasing its potential in organic synthesis and polymer chemistry .

1.2. General Catalysis

The compound serves as a catalyst in various organic transformations due to its ability to stabilize reactive intermediates. Its chelating nature allows it to coordinate with substrates effectively, enhancing reaction rates and selectivity. For instance, studies have shown that this compound can catalyze reactions involving weak Lewis bases, which expands its utility in synthetic organic chemistry .

Materials Science Applications

2.1. Thin Film Deposition

This compound is employed as a precursor in atomic layer deposition (ALD) processes for creating thin films of copper oxide (CuO) and cuprous oxide (Cu2O). These materials are crucial for electronic devices such as thin-film transistors and photovoltaic cells. The ALD technique allows for the deposition of uniform, pinhole-free films, which are essential for high-performance devices .

| Application | Material Produced | Method | Key Benefits |

|---|---|---|---|

| Thin Film Transistors | Cu2O | Atomic Layer Deposition | Uniform thickness, high conformality |

| Photovoltaics | CuO/Cu2O | Atomic Layer Deposition | Enhanced efficiency in solar cells |

2.2. Nanostructure Fabrication

Research indicates that this compound can be utilized in the fabrication of carbon nanostructures through chemical vapor deposition (CVD) methods. This application is particularly relevant in developing advanced materials for electronics and energy storage .

Photovoltaic Applications

3.1. Solar Cell Development

Recent advancements have highlighted the role of this compound in the deposition of p-type semiconductor materials like Cu2O, which are integral to solar cell technology. The ability to produce high-quality thin films using this compound enhances the performance of photovoltaic devices by improving light absorption and charge carrier mobility .

3.2. Tandem Solar Cells

This compound has been investigated in tandem solar cell architectures due to its favorable electronic properties and compatibility with other materials. Research has shown that integrating copper-based compounds can lead to significant improvements in energy conversion efficiencies, making it a promising candidate for next-generation solar technologies .

Case Studies and Research Findings

Several studies underscore the efficacy of this compound across various applications:

- A study demonstrated its catalytic efficiency in facilitating Huisgen-click reactions with high yields and selectivity under mild conditions .

- Research on ALD processes showed that using this compound as a precursor resulted in high-quality Cu2O films suitable for electronic applications, overcoming limitations faced by other precursors .

- Investigations into its use in photovoltaic cells revealed significant enhancements in performance metrics when integrated into solar cell designs, supporting its role as a key material in renewable energy technologies .

Mecanismo De Acción

The mechanism of action of copper(II) 2,4-pentanedionate involves its ability to coordinate with various substrates and facilitate electron transfer processes. The copper center can undergo redox changes, cycling between copper(II) and copper(I) states, which enables it to participate in catalytic cycles. The acetylacetonate ligands stabilize the copper center and modulate its reactivity .

Comparación Con Compuestos Similares

Similar Compounds

- Nickel(II) acetylacetonate

- Cobalt(II) acetylacetonate

- Iron(III) acetylacetonate

- Zinc acetylacetonate

- Manganese(II) acetylacetonate

Uniqueness

Copper acetylacetonate is unique due to its specific catalytic properties and stability. Compared to other metal acetylacetonates, it offers distinct advantages in certain catalytic processes, such as carbene transfer and polymerization reactions. Its ability to form stable complexes and participate in redox reactions makes it a valuable compound in various applications .

Propiedades

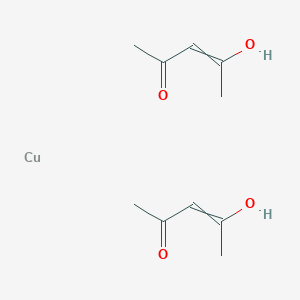

Fórmula molecular |

C10H16CuO4 |

|---|---|

Peso molecular |

263.78 g/mol |

Nombre IUPAC |

copper;4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |

Clave InChI |

ZKXWKVVCCTZOLD-UHFFFAOYSA-N |

SMILES canónico |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu] |

Punto de ebullición |

Sublimes |

Color/Form |

Blue powder |

melting_point |

284 C degrees (decomposes) |

Descripción física |

Blue solid; [HSDB] Blue crystalline solid; [MSDSonline] |

Solubilidad |

Slightly soluble in water; soluble in chloroform |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.